molecular formula C28H29N5O3S B12007710 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12007710
M. Wt: 515.6 g/mol
InChI Key: PWNLMMSXVAKCPC-VUTHCHCSSA-N
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Description

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound featuring a triazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation.

    Thioether Formation: The triazole derivative is then reacted with an appropriate alkyl halide to introduce the sulfanyl group.

    Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the intermediate with hydrazine hydrate.

    Schiff Base Formation: Finally, the compound is formed by condensation of the hydrazide with an aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azomethine (Schiff base) linkage, converting it to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its ability to form stable complexes with metal ions, which can be useful in catalysis and material science.

Biology

Biologically, it has shown promise as an antimicrobial and antifungal agent. Its triazole ring is a known pharmacophore in many antifungal drugs.

Medicine

In medicine, it is being explored for its anticancer properties. The compound’s ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a candidate for drug development.

Industry

Industrially, it can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The Schiff base moiety can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. These interactions disrupt critical biological pathways, leading to antimicrobial, antifungal, or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
  • 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

Uniqueness

The unique combination of ethoxy and propoxy groups in the compound enhances its lipophilicity, potentially improving its ability to penetrate biological membranes. This can result in better bioavailability and efficacy compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H29N5O3S

Molecular Weight

515.6 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5O3S/c1-3-18-36-25-14-10-21(11-15-25)19-29-30-26(34)20-37-28-32-31-27(22-8-6-5-7-9-22)33(28)23-12-16-24(17-13-23)35-4-2/h5-17,19H,3-4,18,20H2,1-2H3,(H,30,34)/b29-19+

InChI Key

PWNLMMSXVAKCPC-VUTHCHCSSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OCC)C4=CC=CC=C4

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OCC)C4=CC=CC=C4

Origin of Product

United States

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